Bienvenue dans la boutique en ligne BenchChem!

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Lipophilicity ADME Membrane permeability

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS 1396766-14-5) is a synthetic small-molecule amide (C₁₅H₁₇NO₃S, MW 291.4 g/mol) featuring a furan-3-yl ring, a β-hydroxyethyl linker, and a phenylthio-terminated propanamide tail. Its computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 87.8 Ų place it in a moderate lipophilicity range distinct from close analogs.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1396766-14-5
Cat. No. B2490136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide
CAS1396766-14-5
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCC(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C15H17NO3S/c17-14(12-6-8-19-11-12)10-16-15(18)7-9-20-13-4-2-1-3-5-13/h1-6,8,11,14,17H,7,9-10H2,(H,16,18)
InChIKeyQFTBUEPTJCSMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS 1396766-14-5): Core Physicochemical Identity and Comparator Landscape


N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide (CAS 1396766-14-5) is a synthetic small-molecule amide (C₁₅H₁₇NO₃S, MW 291.4 g/mol) featuring a furan-3-yl ring, a β-hydroxyethyl linker, and a phenylthio-terminated propanamide tail. Its computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 87.8 Ų place it in a moderate lipophilicity range distinct from close analogs [1]. The compound carries one undefined stereocenter, yielding a racemic mixture. Its closest structural comparators include the des-hydroxy analog (CAS 1448135-29-2, MW 275.4, XLogP3 2.7) [2], the sulfone-oxidized analog (CAS 1396683-71-8, MW 323.4, XLogP3 0.3) [3], and the bithiophene-extended analog (CAS 2309825-30-5, MW 389.6, XLogP3 3.6) [4]. At the time of analysis, no peer-reviewed primary research articles or patents disclosing quantitative biological activity data for this specific compound were identified in public databases, meaning all comparative differentiation rests on computed physicochemical descriptors and structural inferences.

Why N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide Cannot Be Replaced by Generic Analogs: Structural Determinants of Physicochemical Divergence


Within the furan-3-yl propanamide chemotype, small structural modifications produce large, quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area—parameters that directly govern membrane permeability, solubility, and target-binding geometry. The target compound occupies a narrow physicochemical niche (XLogP3 1.6, HBD 2, HBA 4, TPSA 87.8 Ų) that is not replicated by any single comparator: removing the β-hydroxyl group increases XLogP3 by 1.1 units and reduces HBD from 2 to 1 [1][2]; oxidizing the thioether to sulfone drops XLogP3 by 1.3 units while adding an HBA [1][3]; extending the heterocycle to bithiophene inflates both XLogP3 (3.6) and MW (389.6) [1][4]. These differences mean that generic substitution cannot preserve the same ADME profile, binding interaction pattern, or chemical reactivity. Furthermore, the thioether sulfur is susceptible to oxidation, conferring a distinct metabolic and chemical liability relative to the sulfone analog—a factor critical for applications requiring redox stability or pro-drug design [1][3].

Quantitative Head-to-Head Evidence for N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide Relative to Closest Analogs


XLogP3 Lipophilicity: Target Compound Occupies a Narrow Intermediate Window

The computed XLogP3 of the target compound is 1.6 [1], placing it between the more lipophilic des-hydroxy analog (2.7) [2] and the more polar sulfone analog (0.3) [3], while the bithiophene-extended analog reaches 3.6 [4]. A difference of ±1.1–1.3 log units relative to the nearest comparators corresponds to an approximately 10–20-fold difference in octanol/water partition coefficient, a magnitude known to shift membrane permeation rates and non-specific protein binding in cellular assays.

Lipophilicity ADME Membrane permeability Physicochemical profiling

Hydrogen-Bond Donor Count: β-Hydroxyl Confers Unique Dual-Donor Capacity

The target compound possesses two hydrogen-bond donor (HBD) groups (the secondary amide NH and the β-hydroxyl OH) [1], whereas the des-hydroxy analog (CAS 1448135-29-2) has only one HBD (amide NH only) [2]. The sulfone analog (CAS 1396683-71-8) also has HBD = 2 but differs in HBA count (5 vs. 4) [3]. The bithiophene analog (CAS 2309825-30-5) shares HBD = 2 but has HBA = 5 [4]. The hydroxyl group specifically enables an additional hydrogen-bond interaction not available in the des-hydroxy series, potentially altering binding pose, selectivity, and crystal packing.

Hydrogen bonding Target engagement Solubility Crystal engineering

Topological Polar Surface Area: Intermediate TPSA Predicts Distinct CNS MPO Profile

The target compound has a TPSA of 87.8 Ų [1], which is 20.3 Ų higher than the des-hydroxy analog (67.5 Ų) [2]. While the sulfone and bithiophene TPSA values are expected to differ further (the sulfone adds polar S=O surface area), the 20.3 Ų increment attributable solely to the β-hydroxyl group represents a non-trivial shift in polarity. For CNS drug design, the widely used CNS MPO score penalizes TPSA values above ~80 Ų, meaning the target compound crosses a key threshold that the des-hydroxy analog does not, predicting differential CNS penetration.

CNS drug design Blood-brain barrier Polar surface area Physicochemical profiling

Thioether vs. Sulfone Oxidation State: Differentiated Redox and Metabolic Liability

The target compound contains a thioether (–S–) linker, whereas the sulfone analog (CAS 1396683-71-8) contains a sulfone (–SO₂–) at the equivalent position [1][2]. Thioethers are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides and sulfones in vivo, whereas sulfones are generally metabolically stable at sulfur. This oxidation-state difference creates a clear divergence in metabolic fate: the target can serve as a substrate for oxidative metabolism studies or as a pro-drug that is activated by S-oxidation, while the sulfone analog is suited for applications requiring metabolic inertness at the sulfur center. The molecular weight difference (291.4 vs. 323.4 g/mol) and HBA count difference (4 vs. 5) further differentiate their physicochemical profiles [1][2].

Metabolic stability Redox chemistry Pro-drug design Thioether oxidation

Commercial Availability and Purity: Documented Supply from Multiple Vendors

The target compound is commercially available from Life Chemicals (catalog F6355-0129) in quantities from 3 mg ($63) to 100 mg ($248) [1] and from Chemenu (catalog CM990038) at ≥95% purity . The des-hydroxy analog (F6356-0129) is also stocked by Life Chemicals under a separate catalog entry. This parallel availability from at least two independent suppliers provides procurement redundancy not necessarily available for less common analogs.

Chemical procurement Screening library Purity specification Supply chain

Furan-3-yl vs. Furan-2-yl Regiochemistry: Differential Electronic and Steric Profile

The target compound bears a furan-3-yl substituent (oxygen at position 1, attachment at position 3), while a common alternative chemotype uses furan-2-yl (attachment adjacent to oxygen). The furan-3-yl regioisomer presents the heterocycle oxygen in a different spatial orientation relative to the linker than furan-2-yl, altering the directionality of hydrogen-bond acceptance by the furan oxygen and the π-stacking geometry of the aromatic ring—differences known to affect binding affinity and selectivity in heterocycle-containing ligands. No direct head-to-head potency comparison has been published for this specific compound pair, but the regiochemical distinction is a well-established SAR determinant in medicinal chemistry.

Regiochemistry Heterocycle orientation Binding pose Structure-activity relationship

Optimal Research and Procurement Applications for N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide Based on Quantitative Evidence


Screening Library Diversification for Moderate-Lipophilicity Chemical Space

With an XLogP3 of 1.6, the target compound fills a specific lipophilicity gap between the more lipophilic des-hydroxy analog (2.7) and the more polar sulfone analog (0.3) [1][2][3]. Screening collections seeking to maximize physicochemical diversity within the furan-propanamide chemotype should include this compound to ensure coverage of the XLogP3 1–2 window, which is associated with favorable drug-like properties including balanced solubility and permeability.

Peripheral-Target Probe Development Where Dual HBD Is Required

The dual hydrogen-bond donor capacity (HBD = 2, contributed by the secondary amide NH and the β-hydroxyl OH) differentiates this compound from the des-hydroxy series (HBD = 1) [1][2]. Coupled with a TPSA of 87.8 Ų that predicts limited CNS penetration, the target is suited for developing chemical probes against peripheral targets that require two specific HBD interactions, such as certain kinases, proteases, or protein-protein interaction interfaces where the hydroxyl group can serve as an additional anchor point.

Thioether Oxidation Studies and Pro-Drug Design

The thioether sulfur in the target compound is susceptible to enzymatic and chemical oxidation, in contrast to the metabolically stable sulfone analog [1][3]. This makes the target suitable for (i) in vitro metabolism studies using liver microsomes or hepatocytes to monitor S-oxidation kinetics, (ii) pro-drug strategies where the thioether is oxidized in vivo to a more polar sulfoxide/sulfone metabolite with altered distribution, and (iii) chemical derivatization studies exploring selective sulfur oxidation as a late-stage functionalization step.

Furan-3-yl SAR Exploration in Heterocycle-Focused Medicinal Chemistry

The furan-3-yl attachment is underrepresented relative to furan-2-yl in commercial libraries, offering a distinct vector for heterocycle presentation [1]. The combination of furan-3-yl with a β-hydroxyethyl linker and phenylthio tail creates a scaffold that can be systematically varied: (a) substitution on the phenyl ring, (b) oxidation state of sulfur, (c) N-alkylation of the amide, and (d) stereochemical resolution of the racemic β-hydroxyl center. Each modification point allows exploration of structure-activity relationships for targets where heterocycle orientation is a known affinity determinant.

Quote Request

Request a Quote for N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.